molecular formula C5H10N4O2 B063741 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 166192-72-9

6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane

Cat. No. B063741
M. Wt: 158.16 g/mol
InChI Key: VUHDEXOCPNGIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane, also known as ETNB, is a chemical compound that belongs to the family of nitroimidazoles. It is a potent nitroimidazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. ETNB has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.

Mechanism Of Action

The mechanism of action of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) in bacterial cells. The ROS and NO cause damage to the bacterial DNA, leading to bacterial cell death. 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has also been found to inhibit the activity of bacterial enzymes involved in DNA replication and cell division.

Biochemical And Physiological Effects

6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been found to exhibit a wide range of biochemical and physiological effects in various cell types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels) in tumor tissues, and modulate the immune response in bacterial infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial infections in vitro. However, the high toxicity of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane limits its use in vivo. Additionally, the synthesis of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is complex and requires specialized equipment, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane. One potential direction is the development of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane as a therapeutic agent for the treatment of bacterial infections and cancer. Finally, the use of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane as a tool for studying bacterial DNA replication and cell division could lead to the development of new antibacterial agents.

Synthesis Methods

The synthesis of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane involves the reaction of 1,2,4-triazole with ethyl iodide, followed by the nitration of the resulting compound with nitric acid. The final product is obtained by cyclization of the nitro compound with formaldehyde. The yield of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is typically around 50%.

Scientific Research Applications

6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

properties

CAS RN

166192-72-9

Product Name

6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

6-ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H10N4O2/c1-2-5-7-3-6(9(10)11)4-8(5)7/h5H,2-4H2,1H3

InChI Key

VUHDEXOCPNGIMO-UHFFFAOYSA-N

SMILES

CCC1N2N1CN(C2)[N+](=O)[O-]

Canonical SMILES

CCC1N2N1CN(C2)[N+](=O)[O-]

synonyms

1,3,5-Triazabicyclo[3.1.0]hexane,6-ethyl-3-nitro-(9CI)

Origin of Product

United States

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